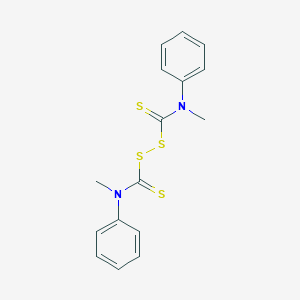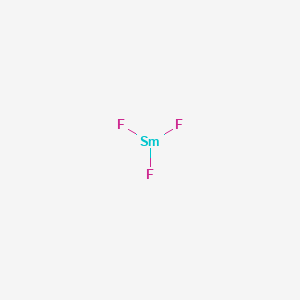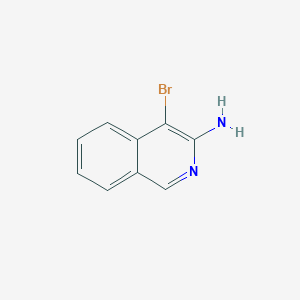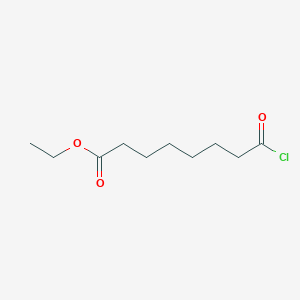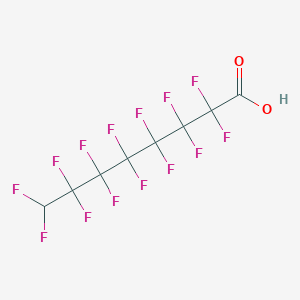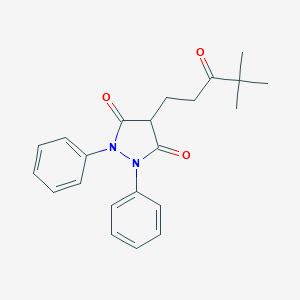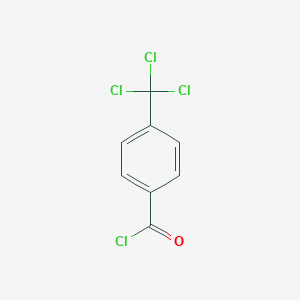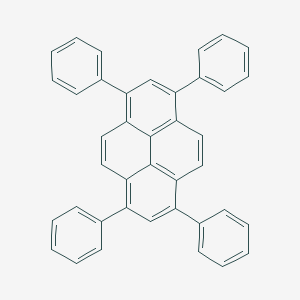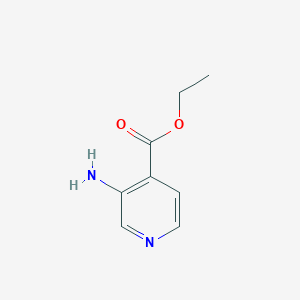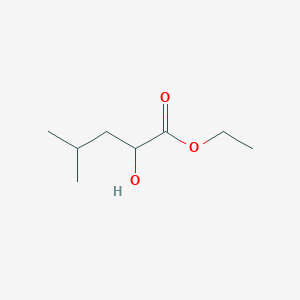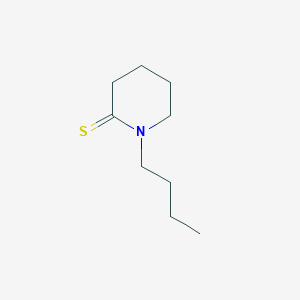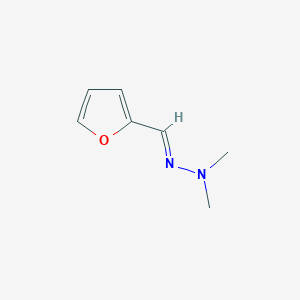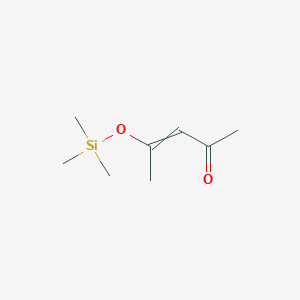
2-Trimethylsiloxypent-2-ene-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Trimethylsiloxypent-2-ene-4-one often involves reactions of acylpolysilanes with dienes or aldehydes in the presence of catalysts or under specific conditions to achieve the desired molecular structure. For example, the thermolysis of 2-tert-butyl-, 2-adamantyl-, and 2-phenyl-4,5-dimethyl-2-(trimethylsiloxy)-1,1-bis(trimethylsilyl)-1-silacyclohex-4-ene in a sealed glass tube at high temperatures resulted in products arising from dyotropic rearrangement, demonstrating the reactivity and transformation capabilities of silicon-containing compounds under thermal conditions (Naka et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Trimethylsiloxypent-2-ene-4-one is characterized using various spectroscopic and crystallographic techniques. For instance, the molecular structure and spectroscopic properties of a chalcone derivative were analyzed using density functional theory (DFT) methods, providing insights into bond angles, distances, and the overall geometry of the molecule, which are essential for understanding the chemical behavior and reactivity of these compounds (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Silicon-containing compounds like 2-Trimethylsiloxypent-2-ene-4-one participate in various chemical reactions, showcasing their versatility. For example, the regio- and enantioselective allylation of trimethylsiloxyfuran demonstrated the ability of silicon-containing molecules to undergo selective transformations, providing access to valuable products with specific configurations (Chen & Hartwig, 2012).
Physical Properties Analysis
The physical properties of silicon-containing compounds, such as 2-Trimethylsiloxypent-2-ene-4-one, are studied to understand their stability, solubility, and other characteristics crucial for their practical applications. For instance, the stability and reactivity of a disilyne compound towards π-bonds were investigated, revealing insights into its addition reactions and the potential for creating new molecular structures (Kinjo et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-Trimethylsiloxypent-2-ene-4-one and related compounds, such as reactivity towards various reagents and conditions, are essential for their utilization in synthetic applications. For example, the reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards different borane derivatives was explored, highlighting the versatility of silicon-containing compounds in organic synthesis and the potential for creating novel compounds with unique properties (Wrackmeyer et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis of 4-Methylenetetrahydropyrans : 2-(2-Trialkylsilyloxyalkyl)prop-2-enyl(trimethyl)silane, a compound related to 2-Trimethylsiloxypent-2-ene-4-one, is used in the synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans, which are important in the synthesis of bryostatins (Gill, Taylor, & Thomas, 2011).
Generation of Allylmetal Species : 1-(Trimethylsilyl)alk-2-enylpotassium compounds, akin to 2-Trimethylsiloxypent-2-ene-4-one, exhibit unique reactivity patterns with electrophiles, leading to the formation of branched ene silanes (Schlosser & Franzini, 1998).
Electrolyte Additives in Lithium-Ion Batteries : 4-(Trimethylsiloxy)-3-pentene-2-one is explored as an electrolyte additive for enhancing the performance of high-voltage LiNi0.5Mn1.5O4 positive electrodes in lithium-ion batteries. This compound acts as both an HF scavenger and a protective film former (Lee et al., 2019).
Catalytic Conversion to Cyclopent-2-enone : 1-Trimethylsilyloxycyclopent-1-ene, a structurally similar compound, is catalytically converted to cyclopent-2-enone using palladium-supported silica and oxygen (Baba et al., 1989).
Thermal Isomerization Studies : Research on thermal isomerization of compounds like 2-Trimethylsiloxypent-2-ene-4-one provides insights into the behavior of silicon-carbon unsaturated compounds under high temperatures (Naka et al., 2008).
Synthesis of Higher Monosaccharides : 2-(Trimethylsiloxy)furan, related to 2-Trimethylsiloxypent-2-ene-4-one, is used as a nucleophilic synthon for the synthesis of higher carbon sugars (Casiraghi et al., 1990).
Deposition of Dielectric Thin Films : Trimethylsilane-based processes are used for depositing dielectric thin films, including low permittivity silicon carbide and its oxides, in semiconductor manufacturing (Loboda, 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-4-trimethylsilyloxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADCSUQBLLAHW-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Trimethylsilyl)oxy)pent-3-en-2-one | |
CAS RN |
13257-81-3 | |
| Record name | 3-Penten-2-one, 4-((trimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(trimethylsilyl)oxy]pent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

